2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid
Description
2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid is a chiral amino acid derivative featuring three critical structural components:
- Tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in peptide synthesis, offering stability under acidic and basic conditions .
- Triphenylmethoxy (trityl) group: A bulky protecting group for hydroxyl moieties, known for its steric hindrance and hydrophobicity, which can influence solubility and reactivity .
- Propanoic acid backbone: The carboxylic acid functionality enables conjugation or further derivatization, making the compound a versatile intermediate in medicinal chemistry .
This compound is primarily employed in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents, where stereochemical control and selective deprotection are critical .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMUAAMLWWXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Solution-Phase Synthesis
Boc Protection of Serine Derivatives
The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) group to the amino group of serine. A widely adopted method involves:
- Base-Catalyzed Boc Protection :
- Hydroxyl Group Protection :
Table 1: Comparison of Boc Protection Methods
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| NaOH (3 M) | Water | 50 | 92 | 98 | |
| NaHCO₃ | Water/THF | 25 | 85 | 95 | |
| K₂CO₃ | DMF | 40 | 88 | 97 |
Industrial-Scale Optimization
Solvent-Free Boc Protection
Recent patents highlight solvent-free conditions to enhance sustainability:
Continuous Flow Microreactor Systems
- Process : Serine and Boc anhydride are pumped through a microreactor at 50°C with a residence time of 5 minutes.
- Outcomes : 99% conversion, >99% enantiomeric excess (ee), and 50% reduction in waste.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Resin-Bound Intermediate Preparation
- Resin Functionalization : Wang resin is pre-loaded with Fmoc-Ser(Trt)-OH using DIC/HOBt coupling.
- Boc Deprotection : Trityl groups remain stable during Boc removal with TFA, enabling sequential peptide elongation.
Table 2: SPPS Performance Metrics
| Resin Type | Coupling Agent | Deprotection Reagent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Wang | DIC/HOBt | TFA/DCM | 89 | 96 | |
| Rink Amide | HBTU/DIEA | Piperidine | 82 | 93 |
Advanced Methodologies
Enzymatic Resolution for Enantiopure Products
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid undergoes several types of reactions, including:
Substitution Reactions: The Boc and trityl groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the trityl group yields the free hydroxyl group.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The compound is used to protect amino groups during the synthesis of peptides, preventing unwanted side reactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of molecules.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. The trityl group protects the hydroxyl group by forming a stable ether linkage, which can also be selectively removed under acidic conditions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Aromatic vs.
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl analog in exhibits increased metabolic stability due to fluorine’s electronegativity, while the 4-methoxyphenyl derivative in improves solubility via the polar methoxy group.
- Steric Hindrance : The trityl group in the target compound offers superior hydroxyl protection but may reduce solubility compared to smaller groups like tert-butoxy ().
Protecting Group Strategies
- Boc vs. Fmoc : Boc is acid-labile and compatible with orthogonal deprotection strategies, whereas Fmoc (used in ) is base-sensitive, enabling sequential synthesis in solid-phase peptide chemistry.
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid, commonly referred to as Boc-Cys(Trt)-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H29NO4S
- Molecular Weight : 463.59 g/mol
- CAS Number : 21947-98-8
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a triphenylmethoxy group, which contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of Boc-Cys(Trt)-OH is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Protein Synthesis : The compound has been shown to interfere with the synthesis of certain proteins, which is critical in regulating cellular functions.
- Antioxidant Activity : Preliminary studies indicate that Boc-Cys(Trt)-OH exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with Boc-Cys(Trt)-OH:
- Cytotoxicity : In vitro studies have demonstrated that Boc-Cys(Trt)-OH can induce cytotoxic effects in various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation at concentrations as low as 50 µM .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in experimental models, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have suggested that Boc-Cys(Trt)-OH may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Study 1: Cytotoxicity Evaluation
A study conducted by Pendergrass et al. evaluated the cytotoxic effects of Boc-Cys(Trt)-OH on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to control groups, with an IC50 value around 50 µM for certain cell lines .
| Cell Line | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| HeLa | 50 | 80 |
| MCF-7 | 45 | 75 |
| A549 | 60 | 70 |
Case Study 2: Antioxidant Activity
In another study focusing on the antioxidant properties of Boc-Cys(Trt)-OH, researchers utilized DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent.
| Concentration (µM) | % Scavenging Effect |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
